11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound is a hybrid structure combining a substituted coumarin (2H-chromen-2-one) moiety with a tricyclic diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one system. Key structural features include:
- Coumarin core: A 7-hydroxy-4-methyl-2-oxo-2H-chromene scaffold substituted with a 4-methoxyphenyl group at position 2.
- Tricyclic system: A nitrogen-containing tricyclic framework fused to the coumarin via a methylene bridge.
The coumarin moiety is known for bioactivity in anti-inflammatory and anticancer contexts, while the tricyclic diazatricyclo system may contribute to unique pharmacokinetic properties .
Properties
IUPAC Name |
11-[[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxochromen-8-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-17-22-10-11-25(32)23(28(22)36-29(34)27(17)19-6-8-21(35-2)9-7-19)16-30-13-18-12-20(15-30)24-4-3-5-26(33)31(24)14-18/h3-11,18,20,32H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGKYURSPFCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CC4CC(C3)C5=CC=CC(=O)N5C4)O)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with various functional groups that contribute to its biological activity. The main structural components include:
- Hydroxycoumarin moiety: Known for various biological activities including antioxidant and anti-inflammatory effects.
- Methoxyphenyl group: Potentially enhances the compound's lipophilicity and biological interaction.
- Diazatricyclo framework: Imparts unique electronic properties that may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxy and methoxy groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that related compounds can reduce oxidative damage in various cellular models.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. For instance, in vitro studies revealed that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in oxidative stress and inflammation.
- Interference with Cell Signaling Pathways: It may modulate signaling pathways related to cell growth and survival.
Case Studies
-
Study on Antimicrobial Activity:
A recent study evaluated the antimicrobial effects of the compound against various pathogens. Results indicated a strong bactericidal effect at low concentrations, suggesting potential for development as an antimicrobial agent . -
Anticancer Research:
In another study focusing on cancer cell lines, the compound was found to significantly reduce cell viability and induce apoptosis through caspase activation . The findings highlight its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin Derivatives with Methoxy/Hydroxy Substituents
Key Observations :
- The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to polar 3',4',5'-trimethoxy derivatives (e.g., Compound 5 in ) .
Tricyclic Diazatricyclo Compounds
Functional and Pharmacological Implications
Structure-Activity Relationships (SAR)
- Methoxy Positioning : The 4-methoxyphenyl group in the target compound contrasts with 3,4,5-trimethoxy derivatives (), which are associated with tubulin polymerization inhibition. This substitution may redirect activity toward kinase or protease targets .
Computational Predictions
- Chemical Similarity Analysis : Fingerprint-based algorithms () predict shared bioactivity with coumarin-based anticoagulants (e.g., warfarin) and tricyclic antidepressants (e.g., imipramine) due to overlapping pharmacophoric features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
